molecular formula C15H19N3O2 B7424742 N-(2,3-dimethoxypropyl)-5-phenylpyrimidin-4-amine

N-(2,3-dimethoxypropyl)-5-phenylpyrimidin-4-amine

Cat. No.: B7424742
M. Wt: 273.33 g/mol
InChI Key: CDRQNUYOUBBBTG-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxypropyl)-5-phenylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxypropyl)-5-phenylpyrimidin-4-amine typically involves the reaction of 5-phenylpyrimidin-4-amine with 2,3-dimethoxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethoxypropyl)-5-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions where the dimethoxypropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like K2CO3 or NaH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-Dimethoxypropyl)-5-phenylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxypropyl)-5-phenylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dimethoxypropyl)-5-phenylpyrimidin-4-amine: Unique due to its specific substitution pattern and potential biological activity.

    5-Phenylpyrimidin-4-amine: Lacks the dimethoxypropyl group, which may affect its biological activity and chemical reactivity.

    2,3-Dimethoxypropyl derivatives: Similar in having the dimethoxypropyl group but differ in the core structure, leading to different properties and applications.

Uniqueness

This compound is unique due to the combination of the pyrimidine core with the dimethoxypropyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2,3-dimethoxypropyl)-5-phenylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-19-10-13(20-2)8-17-15-14(9-16-11-18-15)12-6-4-3-5-7-12/h3-7,9,11,13H,8,10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRQNUYOUBBBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC1=NC=NC=C1C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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